2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS3/c1-7(2,3)4(10)8-5-9-6(11)13-12-5/h1-3H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJUORNLIBPCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=S)SS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377675 | |
| Record name | 12K-560S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56950-66-4 | |
| Record name | 12K-560S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide typically involves the reaction of 2,2-dimethylpropanamide with a dithiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the dithiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.
Substitution: The compound can undergo substitution reactions where functional groups on the dithiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the dithiazole ring .
Scientific Research Applications
2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential antitumor and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide involves its interaction with specific molecular targets. The dithiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Propanamide Derivatives
Structural Features and Heterocyclic Diversity
- Target Compound vs. Thiadiazole/Triazole Analogs: The 1,2,4-dithiazole ring in the target compound differs from thiadiazole () and triazole () systems. For example, the thiadiazole in features a 1,3,4-thiadiazole core, which is less sterically hindered than the 1,2,4-dithiazole .
- Substituent Effects : Chlorophenyl () and methoxyphenyl () groups influence lipophilicity. The chloro group in enhances hydrophobicity, while methoxy in may improve membrane permeability . In contrast, the target compound’s sulfanylidene group could promote redox activity or nucleophilic interactions.
Spectroscopic and Physicochemical Properties
- Spectroscopy : IR and NMR data from (e.g., NHCO stretch at 3265 cm⁻¹, CO at 1678 cm⁻¹) are consistent with propanamide functionality. The target compound’s sulfanylidene group may exhibit distinct S=O or S-S stretching vibrations .
- Molecular Weight and Solubility : Lower molecular weight analogs (e.g., , .76 g/mol) may exhibit better bioavailability than bulkier derivatives like the ChemDiv screening compound (457.52 g/mol) .
Research Implications and Gaps
- Biological Activity: Limited data on pharmacological properties in the evidence necessitate further studies.
- Computational Modeling : Programs like SHELX () could refine the target’s crystal structure, while DFT calculations might predict reactivity differences between dithiazole and oxadiazole systems .
Biological Activity
Overview
2,2-Dimethyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide is a compound characterized by its unique dithiazole ring structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound is identified by the following IUPAC name:
- IUPAC Name : this compound
- CAS Number : 56950-66-4
Molecular Formula
Structural Representation
The structural representation includes a dithiazole ring which is critical for its biological activity. The presence of sulfur atoms contributes to its unique reactivity and interaction with biological targets.
Antitumor Properties
Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
Case Study : A study demonstrated that related dithiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a similar potential for this compound.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. It is hypothesized that the dithiazole moiety interacts with microbial enzymes, thereby inhibiting their growth.
Research Findings : In vitro studies have shown that related compounds exhibit activity against various bacterial strains, indicating a potential for further exploration in antimicrobial applications.
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in critical cellular processes:
- Enzyme Inhibition : The dithiazole ring can bind to active sites on enzymes, blocking substrate access and preventing normal function.
- Cellular Disruption : By interfering with enzyme activity, the compound can disrupt metabolic pathways essential for cell survival.
Comparison with Similar Compounds
To understand the uniqueness of this compound, a comparison with related compounds is essential:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 2,2-dimethyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide | Moderate antitumor activity | Similar dithiazole structure |
| N,N-dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide | Antimicrobial properties | Dithiazole ring present |
The specific substitution pattern on the dithiazole ring in this compound may confer distinct biological properties compared to these related compounds.
Q & A
Q. Optimization Strategies
- Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates and reduce side reactions.
- Temperature Control : Maintain 20–25°C during reagent addition to prevent exothermic side reactions .
- Purification : Recrystallization from ethanol-DMF mixtures enhances purity (>95% by NMR) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Base/Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chloroacetyl chloride | Dioxane | Triethylamine | 20–25 | 60–70 | |
| Carbodiimide coupling | DCM | DMAP | 0–5 | 50–60 |
How can X-ray crystallography and SHELX refinement protocols resolve structural ambiguities in this compound?
Advanced Research Focus
X-ray crystallography is critical for confirming the sulfanylidene-dithiazole core and propanamide conformation. SHELX software (SHELXL/SHELXS) enables high-precision refinement using F² data and anisotropic displacement parameters .
Q. Key Steps
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) with CrysAlisPro for absorption correction .
- Hydrogen Handling : Place H-atoms geometrically and refine with riding models (d(C–H) = 0.93–0.98 Å) .
- Validation : Monitor R-factor convergence (R₁ < 0.05 for F > 4σ(F)) and check for residual electron density (<0.5 eÅ⁻³) .
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value (Compound A) | Value (Compound B) | Reference |
|---|---|---|---|
| R[F² > 2σ(F²)] | 0.047 | 0.053 | |
| wR(F²) | 0.148 | 0.160 | |
| CCDC Deposition Number | 2056782 | 2056783 |
What methodologies are recommended for assessing the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?
Q. Advanced Research Focus
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .
- Caco-2 Assay : Evaluate membrane permeability by measuring apical-to-basolateral transport (Papp > 1 × 10⁻⁶ cm/s indicates high absorption potential) .
- Plasma Protein Binding : Employ equilibrium dialysis (37°C, pH 7.4) to quantify unbound fraction (%Fu) .
How should researchers address contradictions in reported biological activities across different assay systems?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from assay conditions or impurity profiles.
Q. Resolution Strategies
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .
- Batch Analysis : Compare HPLC purity (>98%) and residual solvent levels (e.g., DMF < 500 ppm) across studies .
- Structural Confirmation : Correlate activity with crystallographic data to rule out polymorphic effects .
What analytical techniques are critical for characterizing purity and stability under various storage conditions?
Q. Basic Research Focus
- HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile-water gradients (0.1% TFA) to monitor degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C indicates room-temperature stability) .
- Long-Term Storage : Store at –20°C under argon; avoid exposure to light or humidity to prevent sulfanylidene oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
